molecular formula C12H19ClN4O B1398379 Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220039-26-8

Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1398379
CAS No.: 1220039-26-8
M. Wt: 270.76 g/mol
InChI Key: JMSUEUSHWFPNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

The systematic chemical nomenclature of this compound reflects its complex heterocyclic architecture and follows International Union of Pure and Applied Chemistry naming conventions. The compound is officially registered under Chemical Abstracts Service number 1220039-26-8, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C₁₂H₁₉ClN₄O indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 270.76 grams per mole.

The structural identification reveals a sophisticated molecular architecture comprising three distinct heterocyclic components. The piperidine ring system forms the foundation of the molecule, characterized by a six-membered saturated ring containing one nitrogen atom. This piperidine moiety is connected through a carbonyl linkage to a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, which represents a fused bicyclic system combining pyrazole and partially saturated pyridine rings. The International Chemical Identifier key JMSUEUSHWFPNEY-UHFFFAOYSA-N provides computational access to the compound's three-dimensional structure and stereochemical properties.

Property Value Source
Chemical Abstracts Service Number 1220039-26-8
Molecular Formula C₁₂H₁₉ClN₄O
Molecular Weight 270.76 g/mol
Topological Polar Surface Area 61.02 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Complexity Index 290
Partition Coefficient (LogP) 1.10

The Simplified Molecular Input Line Entry System representation C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl demonstrates the connectivity pattern and hydrogen chloride salt formation. This structural representation reveals the direct attachment of the piperidine nitrogen to the carbonyl carbon, which subsequently connects to the pyrazole ring carbon at position 3 of the pyrazolo[4,3-c]pyridine system. The tetrahydro designation indicates partial saturation of the pyridine ring within the fused system, specifically affecting positions 4, 5, 6, and 7.

The stereochemical implications of this structure are significant for understanding its potential biological activity. The piperidine ring adopts a chair conformation in solution, while the pyrazolo[4,3-c]pyridine system maintains planarity in the aromatic pyrazole portion with the saturated pyridine ring exhibiting conformational flexibility. The carbonyl linkage provides a rigid connection between these systems, creating a well-defined three-dimensional arrangement that influences molecular recognition and binding properties. The hydrochloride salt formation occurs through protonation of the basic nitrogen atom within the tetrahydropyridine ring, enhancing water solubility and crystalline stability for pharmaceutical applications.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry that led to compounds like this compound reflects over 175 years of systematic advancement in organic synthesis and pharmaceutical research. The foundational work began with the isolation and characterization of piperidine by Scottish chemist Thomas Anderson in 1850, who obtained this heterocyclic amine through the treatment of piperine with nitric acid. This groundbreaking discovery was independently confirmed by French chemist Auguste Cahours in 1852, establishing piperidine as one of the earliest recognized saturated nitrogen heterocycles with pharmaceutical potential.

The industrial significance of piperidine expanded dramatically with the development of catalytic hydrogenation processes for pyridine reduction. The establishment of molybdenum disulfide catalyzed hydrogenation methods enabled large-scale production of piperidine from pyridine precursors, following the reaction pathway C₅H₅N + 3 H₂ → C₅H₁₀NH. This technological advancement occurred during the mid-twentieth century and provided the chemical industry with reliable access to piperidine building blocks for pharmaceutical synthesis. The recognition that piperidine derivatives could serve as versatile synthetic intermediates led to extensive exploration of their structural modifications and biological applications.

The development of pyrazolo[4,3-c]pyridine chemistry emerged as part of the broader investigation into fused heterocyclic systems during the late twentieth century. Research published in the Journal of the Chemical Society demonstrated that pyrazolo[3,4-c]pyridines could be prepared through nitrosation of 3-acetamido-4-methylpyridines followed by rearrangement and cyclization processes. These synthetic methodologies established the foundation for accessing complex pyrazolopyridine frameworks and enabled systematic structure-activity relationship studies. The recognition that pyrazolo derivatives exhibited significant biological activities, particularly as antitumor agents, anti-inflammatory compounds, and nervous system modulators, drove intensive research efforts throughout the pharmaceutical industry.

The convergence of piperidine and pyrazolopyridine chemistry represents a more recent development in heterocyclic pharmaceutical research. Contemporary synthetic methodologies enable the construction of hybrid molecules containing multiple heterocyclic frameworks, allowing medicinal chemists to combine the favorable properties of different ring systems within single molecular entities. Patent literature from the early twenty-first century documents systematic approaches to preparing tetrahydropyrazolo[4,3-c]pyridine derivatives through multi-step synthetic sequences involving pyrazole ring construction followed by aromatic nucleophilic substitution reactions. These advances culminated in the development of complex pharmaceutical intermediates exemplified by compounds like this compound.

Significance in Pharmaceutical and Organic Chemistry Research

The significance of this compound in pharmaceutical and organic chemistry research stems from its embodiment of multiple validated drug design principles and its potential as a versatile synthetic intermediate. Contemporary pharmaceutical research demonstrates that heterocyclic compounds constitute more than half of all known chemical entities, with nitrogen-containing heterocycles representing 59 percent of United States Food and Drug Administration approved medications. This statistical prevalence underscores the fundamental importance of heterocyclic frameworks in modern drug discovery and validates the strategic significance of compounds incorporating multiple heterocyclic systems.

The piperidine component of this compound contributes substantial pharmaceutical relevance through its established role in numerous therapeutic applications. Piperidine derivatives demonstrate remarkable versatility in medicinal chemistry, serving as structural components in selective serotonin reuptake inhibitors such as paroxetine, stimulant medications including methylphenidate, histamine receptor antagonists like loratadine, antipsychotic medications including haloperidol and risperidone, and opioid analgesics such as fentanyl and pethidine. This extensive pharmaceutical utility reflects the favorable pharmacokinetic properties and synthetic accessibility of piperidine-containing molecules, establishing clear precedent for the therapeutic potential of related structures.

Research investigations into pyrazolo[4,3-c]pyridine derivatives have revealed exceptional promise for therapeutic applications across multiple disease areas. Scientific literature documents that among the more than 300,000 reported molecules containing pyrazolo[3,4-b]pyridine cores, approximately 156,660 have been synthesized specifically for therapeutic purposes. The most significant biomedical applications identified through systematic analysis include antitumor agents accounting for 22,675 molecules, anti-inflammatory agents representing 19,416 molecules, and nervous system agents comprising 14,203 molecules. These therapeutic categories collectively represent 38 percent of all biomedical applications, demonstrating the concentrated pharmaceutical relevance of pyrazolopyridine frameworks.

Therapeutic Application Number of Molecules Percentage of Total
Antitumor Agents 22,675 14.5%
Anti-inflammatory Agents 19,416 12.4%
Nervous System Agents 14,203 9.1%
Other Applications 100,366 64.0%
Total Therapeutic Molecules 156,660 100%

Recent drug discovery efforts have specifically targeted dual pathway regulation through compounds incorporating both soluble guanylate cyclase stimulation and adenosine monophosphate-activated protein kinase inhibition mechanisms. Published research in the Journal of Medicinal Chemistry describes the design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives that exhibit combined vascular remodeling inhibition and vasodilation effects for treating pulmonary arterial hypertension. These investigations demonstrate that carefully designed heterocyclic frameworks can achieve superior therapeutic outcomes compared to single-target approaches, validating the strategic importance of complex molecular architectures like this compound.

The synthetic versatility of this compound extends beyond direct pharmaceutical applications to encompass its utility as an advanced intermediate for accessing diverse molecular targets. The presence of multiple reactive sites within the molecule enables selective functionalization strategies that can introduce additional pharmacophoric elements or modify physicochemical properties. The carbonyl linkage provides opportunities for reduction reactions, nucleophilic additions, and condensation processes, while the heterocyclic nitrogen atoms can undergo alkylation, acylation, and coordination reactions. This synthetic flexibility positions the compound as a valuable building block for combinatorial chemistry approaches and structure-activity relationship investigations in pharmaceutical research programs.

Properties

IUPAC Name

piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.ClH/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11;/h13H,1-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUEUSHWFPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The core heterocycle is generally synthesized through cyclization reactions involving precursors such as 2-aminopyridines or pyrazolopyridine derivatives . These are subjected to cyclization conditions with suitable aldehydes or ketones, often under acidic or basic catalysis, to form the tetrahydro-pyrazolo[4,3-c]pyridine framework.

Attachment of the Piperidine Moiety

The piperidine ring is introduced via nucleophilic substitution, often using piperidine hydrochloride or piperidine derivatives . The key step involves coupling the piperidine with the heterocyclic core through amide bond formation facilitated by coupling reagents such as EDC or DCC .

Formation of the Methanone Linkage

The methanone linkage is typically formed by reacting the amino or hydroxyl functionalized intermediates with acyl chlorides or carboxylic acid derivatives . For example, acetyl chloride or benzoyl chlorides are used to introduce the carbonyl functionality, resulting in the formation of the methanone bridge.

Conversion to Hydrochloride Salt

The final step involves converting the free base or intermediate into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, to enhance stability and facilitate purification.

Representative Preparation Data

Step Reagents Conditions Product Yield Notes
1 2-Aminopyridine derivative Cyclization with aldehyde Pyrazolo[4,3-c]pyridine core - Acidic or basic catalysis
2 Piperidine hydrochloride Nucleophilic substitution Piperidine attachment - Solvent: DMF or DMSO
3 Acyl chloride (e.g., acetyl chloride) Room temperature or reflux Methanone linkage High Use of base (e.g., triethylamine)
4 Hydrochloric acid Acidic work-up Hydrochloride salt - Purification by crystallization

Specific Example from Patent Literature

Example 1 from US9434727B2 describes the synthesis of a compound analogous to the target molecule:

  • Step A: The compound (4-(3-fluoro-2-(trifluoromethyl)phenyl)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone hydrochloride was reacted with acetyl chloride under standard conditions, leading to the formation of a methanone derivative with a yield of approximately 73%. The reaction involved nucleophilic attack on the acyl chloride, followed by purification and salt formation.

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield Purity References
Core synthesis 2-Aminopyridine + aldehyde Acidic/basic Reflux 4-6 hrs - -
Piperidine coupling Piperidine hydrochloride DMF/DMSO Room temp 12-24 hrs Variable >95%
Methanone formation Acyl chloride Dichloromethane Reflux 2-4 hrs >70% -
Salt formation HCl in ethanol Room temp 1-2 hrs Quantitative - -

Research Findings and Considerations

  • The reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence the yield and purity.
  • Purification techniques like recrystallization, chromatography, and filtration are crucial for obtaining high-quality compounds.
  • The use of protecting groups may be necessary during multi-step synthesis to prevent side reactions.
  • Green chemistry approaches are being explored to improve sustainability, such as solvent recycling and milder reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of piperidine and pyrazole compounds exhibit significant antidepressant effects. Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride has been investigated for its ability to modulate neurotransmitter systems involved in mood regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts, which is crucial for alleviating depressive symptoms .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. Research indicates that it may help in conditions like Alzheimer's disease by inhibiting neurotoxic pathways.

Case Study:
In vitro studies have illustrated that piperidine derivatives can reduce neuronal cell death induced by oxidative stress . This suggests potential applications in developing treatments for neurodegenerative diseases.

Inhibition of Cancer Cell Proliferation

This compound has been evaluated for its anticancer properties. Preliminary results indicate that it may inhibit the proliferation of various cancer cell lines.

Case Study:
A study highlighted in Cancer Letters reported that compounds with similar structures exhibited cytotoxic effects on breast cancer cells by inducing apoptosis . This positions the compound as a potential candidate for further development in cancer therapeutics.

Synthesis and Derivative Development

The synthesis of piperidine-based compounds is a growing area of research due to their versatility in creating derivatives with enhanced biological activities.

Synthetic Pathways

Various synthetic routes have been explored to produce piperidinyl pyrazoles with improved efficacy and selectivity for specific biological targets.

Table: Synthetic Approaches

Synthetic MethodDescription
Condensation ReactionsFormation of piperidine derivatives via condensation with aldehydes or ketones.
Cyclization TechniquesCyclization methods to form pyrazole rings from substituted hydrazines and α,β-unsaturated carbonyl compounds.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolopiperidine scaffold is versatile, with modifications to substituents or heterocyclic components significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Variations on the Piperidine/Pyrazolopiperidine Core
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
Target Compound C₁₂H₁₉ClN₄O 270.76 Piperidinyl methanone group Hydrochloride salt; requires strict safety protocols
(4-Methyl-1-piperidinyl) analog (CAS 1220035-03-9) C₁₃H₂₁ClN₄O 284.79 Methyl group on piperidine ring Increased molecular weight due to methyl substitution
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS 1185300-80-4) C₁₃H₂₁ClN₄O 284.79 Methyl group on pyrazole ring Classified as an irritant; higher molecular weight
(4-Methyl-1-piperazinyl) analog C₁₂H₂₀ClN₅O 286.78 Piperazine replaces piperidine Additional nitrogen atom may enhance hydrogen bonding

Key Observations :

  • Methyl Substitution : Addition of methyl groups (e.g., on piperidine or pyrazole rings) increases molecular weight by ~14 g/mol per methyl group .
  • Salt Forms : Hydrochloride salts are common, improving aqueous solubility for drug formulation .
Heterocyclic Ring Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Properties
Pyrrolidin-1-yl analog (CAS 1422142-54-8) C₁₁H₁₆N₄O 220.27 Pyrrolidine (5-membered) replaces piperidine Reduced molecular weight; potential conformational flexibility
3-(2-Fluorophenyl)-5-(1-methyl-pyrazolopiperidine)-1,2,4-oxadiazole hydrochloride C₁₅H₁₅ClFN₅O 347.77 Fluorophenyl and oxadiazole substituents Designed for combinatorial chemistry; purity >95%

Key Observations :

  • Functional Groups : Fluorophenyl and oxadiazole moieties introduce electronegative and aromatic characteristics, which may enhance target binding in drug discovery .
Hazard Profiles
  • The target compound and its analogs require precautions against inhalation (H335), skin contact (H315), and environmental release (H413) .
  • Piperazine-containing analogs may pose additional risks due to reactive nitrogen centers .

Biological Activity

Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies.

PropertyValue
CAS Number 1220039-26-8
Molecular Formula C₁₂H₁₉ClN₄O
Molecular Weight 270.76 g/mol
Purity >95% (HPLC)

The compound exhibits significant inhibitory activity against various kinases, particularly those involved in cancer pathways. Research indicates that it selectively inhibits Class I PI3-kinase enzymes, which are critical in cell signaling pathways related to cancer growth and proliferation. This selectivity may offer therapeutic advantages by minimizing side effects associated with broader kinase inhibition .

Biological Activities

  • Antitumor Activity
    • Piperidine derivatives have shown promise as antitumor agents. Studies have reported that pyrazole derivatives exhibit inhibitory effects on BRAF(V600E), EGFR, and other oncogenic pathways . The compound under discussion may share similar mechanisms given its structural characteristics.
  • Anti-inflammatory Effects
    • Pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that certain compounds within this class can reduce inflammation markers in vitro and in vivo .
  • Antimicrobial Properties
    • Some studies have highlighted the antimicrobial potential of pyrazole derivatives, suggesting that they may inhibit bacterial growth through various mechanisms .

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazole compounds demonstrated a synergistic effect when combined with doxorubicin, enhancing cytotoxicity and promoting apoptosis in resistant cancer subtypes .

Case Study 2: Selective Kinase Inhibition

In a study focusing on kinase inhibition, this compound was evaluated for its ability to inhibit Class I PI3K isoforms. The findings suggested that this compound could effectively target specific isoforms while sparing others, indicating a potential for targeted cancer therapies .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives. Key findings include:

  • Inhibitory Potency : The compound's structural modifications can significantly influence its potency against specific kinases.
  • Synergistic Effects : Combinations with established chemotherapeutics like doxorubicin have shown enhanced efficacy in resistant cancer models.

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of structurally related pyrazolopiperidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, oxazolyl pyrazolopiperidine hydrochlorides are synthesized via coupling reactions using reagents like CDI (1,1'-carbonyldiimidazole) in DMF, followed by acidification with HCl . Yields (e.g., 30–45%) depend on substituent steric effects and reaction time. Optimization strategies include:

  • Temperature control : Prolonged reflux (e.g., 25–30 hours in xylene) improves cyclization efficiency .
  • Catalyst selection : Triethylamine is often used to neutralize byproducts and enhance purity .
  • Purification : Recrystallization from methanol or ethanol yields solids with defined melting points (e.g., 84–143°C) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : Proton and carbon shifts confirm substituent positions and hydrochloride salt formation (e.g., 1H NMR signals for pyrazolo[4,3-c]pyridine protons at δ 2.5–4.5 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 292.2 for C₁₂H₁₇N₃O·2HCl) validate molecular weight .
  • Melting point analysis : Sharp melting ranges (e.g., 119–143°C) indicate high crystallinity and purity .

Q. What safety protocols are critical for handling this compound in the lab?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Segregate hazardous waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Discrepancies in activity profiles (e.g., antimicrobial vs. neuroprotective effects) may arise from:

  • Structural analogs : Substituent variations (e.g., methoxyethyl vs. phenyl groups) alter binding affinities .
  • Assay conditions : Differences in cell lines, solvent systems (e.g., DMSO concentration), or incubation times can skew results .
  • Data normalization : Use internal standards (e.g., reference compounds with known EC₅₀ values) to calibrate dose-response curves .

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and chloride ion coordination .
  • Twinned data refinement : For low-symmetry crystals, SHELXE enables robust phasing even with imperfect datasets .
  • Validation tools : CheckCIF reports identify structural outliers (e.g., unrealistic bond angles) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., >200°C for pyrazolopiperidine derivatives) .
  • Hydrolytic sensitivity : Monitor pH-dependent degradation via HPLC (e.g., hydrolysis of ester groups in aqueous buffers) .
  • Light exposure : Store in amber glass vials at –20°C to prevent photodegradation of the pyrazole core .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock Vina to model interactions with targets like serotonin receptors or bacterial enzymes .
  • QSAR modeling : Correlate substituent lipophilicity (ClogP) with antimicrobial IC₅₀ values .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Methodological Considerations

Q. How should researchers design dose-ranging studies for in vivo toxicity assessments?

  • Acute toxicity : Start with OECD Guideline 423, testing doses from 5–2000 mg/kg in rodents .
  • Subchronic studies : Administer daily doses for 28–90 days, monitoring hematological and histological endpoints .
  • Bioanalytical validation : Use LC-MS/MS to quantify plasma and tissue concentrations .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify critical quality attributes .
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.